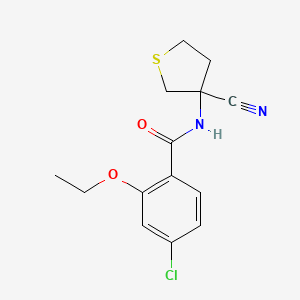
4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 4-chloro-2-ethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride.
Amidation Reaction: The acid chloride is then reacted with 3-cyanothiolan-3-amine under basic conditions to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the synthesis may be optimized for large-scale production by:
- Using continuous flow reactors to improve reaction efficiency.
- Employing catalysts to enhance reaction rates and yields.
- Implementing purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: 4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzaldehyde or 4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzoic acid.
Reduction: 4-chloro-N-(3-aminothiolan-3-yl)-2-ethoxybenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving benzamide derivatives.
Medicine: Potential therapeutic agent for conditions where benzamide derivatives are effective.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide would depend on its specific application. Generally, benzamide derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The presence of the chloro, cyano, and ethoxy groups may influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(3-cyanothiolan-3-yl)-2-methoxybenzamide: Similar structure but with a methoxy group instead of an ethoxy group.
4-chloro-N-(3-cyanothiolan-3-yl)-2-hydroxybenzamide: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness
4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide is unique due to the combination of its functional groups, which may confer distinct chemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-2-19-12-7-10(15)3-4-11(12)13(18)17-14(8-16)5-6-20-9-14/h3-4,7H,2,5-6,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJMBHNXAPMQKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Cl)C(=O)NC2(CCSC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2942613.png)
![1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-3-(4-chloropyrazol-1-yl)propan-1-one;hydrochloride](/img/structure/B2942615.png)

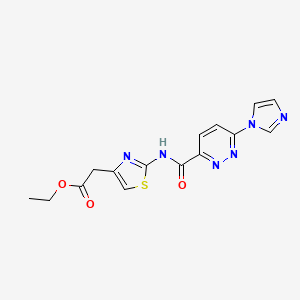
![1-[4-(Difluoromethoxy)phenyl]-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2942619.png)
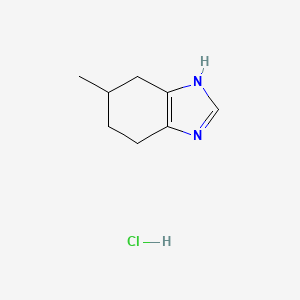
![Methyl 2-(7-oxa-4-azaspiro[2.5]octan-6-yl)acetate;hydrochloride](/img/structure/B2942621.png)
![3-Cyclopropyl-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2942622.png)
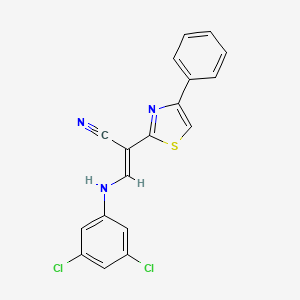
![1-(2-Ethoxyethyl)-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2942629.png)
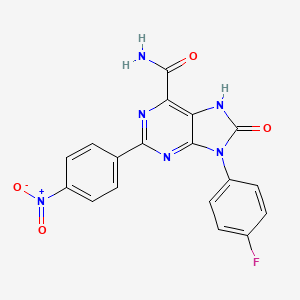
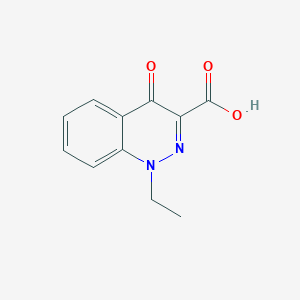
![N-(3,4-dimethylphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2942632.png)

